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Compound Focus: Fosinopril Sodium

CAS No.: 88889-14-9

Cat. No.: S528382

The tables below summarize key pharmacokinetic parameters and the comparative accumulation of

fosinoprilat against other ACE inhibitors in patients with renal insufficiency.

Table 1: Key Pharmacokinetic Parameters of Fosinoprilat in Renal Impairment [1] [2] [3]

Parameter Description / Change in Renal Impairment
Total Body Significantly reduced in renal impairment vs. normal function; however, total
Clearance clearance is maintained across varying degrees of renal failure due to compensatory

increase in hepatic clearance [1].

Elimination Approximately 12 hours (similar to patients with normal renal function); no significant
Half-life prolongation is observed [2] [4] [5].

Route of Approximately 50% of an absorbed dose is excreted in the urine, and 50% is
Elimination excreted in the feces via hepatobiliary clearance [1] [4] [5].

Protein High (=95% for fosinoprilat) [2] [4].

Binding

Impact of Not significantly removed by hemodialysis [2].

Dialysis
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Table 2: Accumulation of ACE Inhibitors in Chronic Renal Insufficiency (CRI) [3] [6] This study

compared multiple once-daily doses in patients with CRI (creatinine clearance < 30 mL/min) over 10 days.

. . Increase in AUC from Day 1 to Day 10 Statistical
Drug (Active Moiety) : L
(Accumulation) Significance
Fosinopril 26.8% + 9.9 Not Significant
(Fosinoprilat)
Enalapril (Enalaprilat) 76.6% + 16.6 p <0.001
Lisinopril 161.7% + 31.8% p <0.001

Detailed Experimental Protocol for Key Studies

The primary data on fosinopril's unique pharmacokinetics are derived from rigorous clinical studies. Below

is a detailed methodology for the pivotal comparative study [3] [6] and a supporting single-dose study [1].

Study 1: Comparative Steady-State Pharmacokinetics [3] [6]

¢ Objective: To compare the steady-state accumulation of the active moieties of fosinopril, enalapril,
and lisinopril in patients with chronic renal insufficiency.
e Design: A non-blind, open-label, parallel-group study.
e Population: 29 patients with creatinine clearance (CLsr) less than 30 mL/min.
¢ Intervention:
o Patients were divided into three parallel groups:
= Fosinopril group (n=9): Received 10 mg orally once daily.
= Enalapril group (n=10): Received 2.5 mg orally once daily.
= Lisinopril group (n=10): Received 5 mg orally once daily.
o The dosing continued for 10 days.
e Pharmacokinetic Assessments:
o Blood samples were collected to determine serum concentrations of the active drugs on Day 1
(first dose) and Day 10 (steady-state).
o Key parameters calculated included Area Under the serum concentration-time Curve
(AUC), peak serum concentration (Cmax), and time to peak concentration (Tmax).
¢ Pharmacodynamic & Safety Monitoring:
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o Renal function, blood pressure, plasma renin activity (PRA), and aldosterone levels were
measured.
o Patients were monitored for adverse events.

Study 2: Single-Dose Pharmacokinetics in Various Renal
Function [1]

e Objective: To investigate the single-dose kinetics of fosinopril and fosinoprilat in patients with varying
degrees of renal function.
e Design: Single-dose pharmacokinetic study.
e Population: Patients with mild, moderate, or severe renal impairment, and a control group with
normal renal function.
¢ Intervention:
o Patients received a single 7.5 mg intravenous dose of 14C-labeled fosinoprilat.
o A separate group received a single 10 mg oral dose of 14C-labeled fosinopril.
e Pharmacokinetic Assessments:
o Total body clearance, renal clearance, and non-renal (hepatic) clearance of fosinoprilat were
calculated after the IV dose.
o Bioavailability and plasma kinetics of fosinoprilat were assessed after the oral dose.

Visualization of Fosinopril's Dual Elimination Pathway

The following diagram illustrates the unique dual compensatory elimination pathway of fosinoprilat, which

is the core reason for its favorable profile in renal impairment.
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This unique pharmacokinetic property means that dosage adjustment is typically not required for
fosinopril in patients with any degree of renal impairment, including end-stage renal disease [2] [3] [5].
This contrasts with other ACE inhibitors like enalapril and lisinopril, which require dose reduction in renally

impaired patients due to significant accumulation [3].
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pharmacokinetics-in-renal-impairment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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